UR-144 N-pentanoic acid

Catalog No.
S1784638
CAS No.
1451369-33-7
M.F
C21H27NO3
M. Wt
341.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UR-144 N-pentanoic acid

CAS Number

1451369-33-7

Product Name

UR-144 N-pentanoic acid

IUPAC Name

5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentanoic acid

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C21H27NO3/c1-20(2)19(21(20,3)4)18(25)15-13-22(12-8-7-11-17(23)24)16-10-6-5-9-14(15)16/h5-6,9-10,13,19H,7-8,11-12H2,1-4H3,(H,23,24)

InChI Key

UUTHIAPDCFFQKQ-UHFFFAOYSA-N

SMILES

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O)C

Synonyms

5-(3-(2,2,3,3-Tetramethylcyclopropanecarbonyl)-1H-indol-1-yl)pentanoic Acid;

Canonical SMILES

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O)C

1h-indole-1-pentanoic acid, 3-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]- is an indolyl carboxylic acid.

UR-144 N-pentanoic acid (CAS: 1451369-33-7) is a highly stable, terminal phase I carboxylic acid metabolite of the synthetic cannabinoid UR-144. In forensic and clinical toxicology, synthetic cannabinoids are rapidly and extensively metabolized in vivo, meaning parent compounds are rarely detectable in human urine. Consequently, procurement of validated, high-purity metabolite reference standards is a strict requirement for LC-MS/MS and immunoassay calibration. As a primary biomarker, this compound provides essential baseline properties for method validation, including predictable chromatographic retention, established mass transitions (e.g., m/z 342.2 to specific product ions), and high stability in biological matrices, making it indispensable for high-throughput screening and quantitative confirmatory workflows [1].

Substituting UR-144 N-pentanoic acid with the parent UR-144 or intermediate hydroxylated metabolites (e.g., N-(5-hydroxypentyl)) leads to critical failures in toxicological urinalysis. Because UR-144 undergoes rapid terminal oxidation, the parent compound is virtually absent in urine, rendering it useless as a urinary calibration standard. Furthermore, UR-144 N-pentanoic acid serves as a crucial dual-marker: it is the shared terminal metabolite for both UR-144 and its fluorinated analog, XLR-11 (via oxidative defluorination). Procuring this specific pentanoic acid derivative allows laboratories to capture consumption of multiple prevalent Schedule I substances simultaneously, a workflow efficiency that cannot be achieved by substituting it with class-generic cannabinoid standards or non-terminal metabolites[1].

Immunoassay Cross-Reactivity and Calibration Efficiency

In commercial enzyme immunoassays (e.g., CEDIA UR-144/XLR-11 Assay), UR-144 N-pentanoic acid demonstrates superior cross-reactivity and is utilized as the primary calibrator. At a 10 ng/mL cutoff, UR-144 N-pentanoic acid exhibits 120% cross-reactivity, compared to 73% for the UR-144 N-(4-hydroxypentyl) metabolite and 55% for the UR-144 parent compound. This quantitative difference dictates its procurement as the primary standard for establishing accurate assay cutoffs and maximizing the detection window for these synthetic cannabinoids .

Evidence DimensionImmunoassay Cross-Reactivity (at 10 ng/mL cutoff)
Target Compound Data120% cross-reactivity
Comparator Or BaselineUR-144 parent compound (55%) and N-(4-hydroxypentyl) metabolite (73%)
Quantified Difference65% to 47% higher cross-reactivity than parent and intermediate metabolites
ConditionsCEDIA homogenous enzyme immunoassay, human urine matrix

High cross-reactivity ensures that borderline clinical samples are accurately flagged, making this exact metabolite the mandatory choice for immunoassay calibration.

Chromatographic Orthogonality on Phenyl-Hexyl vs. C18 Phases

When developing high-throughput LC-MS/MS methods, structural isomers and closely related metabolites often co-elute on standard C18 columns. UR-144 N-pentanoic acid exhibits a distinct, quantifiable shift in elution order when transferred to a phenyl-hexyl column, driven by its tetramethylcyclopropyl ketone indole moiety. This specific phase-dependent retention shift allows analytical chemists to resolve UR-144 N-pentanoic acid from isobaric interferences and intermediate hydroxylated metabolites (such as UR-144 N-(5-hydroxypentyl)), which maintain different retention behaviors, thus ensuring peak purity in complex biological matrices[1].

Evidence DimensionChromatographic Elution Order Shift
Target Compound DataDistinct early elution shift on Phenyl-Hexyl phase
Comparator Or BaselineStandard C18 column retention (baseline) and intermediate metabolites
Quantified DifferenceOrthogonal retention mechanism enabling baseline resolution from co-eluting structural analogs
ConditionsLC-MS/MS, Agilent 6490 triple-quadrupole, C18 vs. Phenyl-Hexyl columns (2.5-min and 5-min gradients)

Predictable phase-dependent retention shifts allow laboratories to procure this standard for developing highly selective confirmatory assays that eliminate false positives.

Receptor Binding Affinity and Pharmacological Deactivation

While the parent UR-144 compound is a highly potent agonist (CB1 EC50 = 8.5 ng/mL; CB2 EC50 = 3.6 ng/mL), terminal oxidation to UR-144 N-pentanoic acid significantly reduces receptor affinity. In vitro bioassays demonstrate that UR-144 N-pentanoic acid has a much lower potency, with a CB2 EC50 of 219 ng/mL, compared to intermediate metabolites like UR-144 N-(5-hydroxypentyl) which retain extreme potency (CB2 EC50 = 0.62 ng/mL). This massive drop in binding affinity confirms its status as a deactivated terminal excretion product rather than an active intermediate, guiding the selection of appropriate standards for metabolic pathway mapping [1].

Evidence DimensionCB2 Receptor Binding Potency (EC50)
Target Compound Data219 ng/mL (UR-144 N-pentanoic acid)
Comparator Or BaselineUR-144 parent (3.6 ng/mL) and N-(5-hydroxypentyl) metabolite (0.62 ng/mL)
Quantified Difference>60-fold to 350-fold reduction in CB2 receptor potency
ConditionsIn vitro Cannabinoid Receptor Bioassay

Understanding the exact pharmacological deactivation profile is necessary for researchers procuring standards for metabolic pathway mapping and toxicity modeling.

Primary Calibrator for High-Throughput Urinalysis Immunoassays

Due to its 120% cross-reactivity in commercial enzyme immunoassays, UR-144 N-pentanoic acid is the mandatory reference material for establishing 10 ng/mL cutoff calibrations in clinical and forensic toxicology screening panels.

Dual-Marker LC-MS/MS Confirmatory Testing

Because it serves as the terminal phase I metabolite for both UR-144 and its fluorinated analog XLR-11, procuring this single standard allows forensic laboratories to confirm the ingestion of multiple Schedule I substances via a single quantitative MRM transition [1].

Orthogonal Chromatographic Method Development

Its distinct retention shift on phenyl-hexyl stationary phases compared to C18 columns makes it an ideal reference standard for developing orthogonal LC-MS/MS methods designed to resolve complex, isobaric synthetic cannabinoid mixtures[2].

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

341.19909372 g/mol

Monoisotopic Mass

341.19909372 g/mol

Heavy Atom Count

25

Appearance

Assay:≥98%A crystalline solid

UNII

1USZ174277

Wikipedia

Ur-144 N-pentanoic acid

Dates

Last modified: 08-15-2023

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